5-Azaspiro[2.4]heptane: A Core Scaffold in Modern Drug Discovery
5-Azaspiro[2.4]heptane: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spirocyclic amine 5-Azaspiro[2.4]heptane has emerged as a privileged scaffold in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable in the design of potent and selective ligands for various biological targets. This technical guide delves into the fundamental chemical properties, synthesis, and the pivotal role of 5-Azaspiro[2.4]heptane derivatives in targeting key signaling pathways in human disease.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 5-Azaspiro[2.4]heptane is essential for its application in drug design and development. While experimental data for the parent compound is limited in publicly available literature, data for its common derivatives, particularly the hydrochloride salt and N-Boc protected carboxylic acid, are more readily available.
Table 1: Fundamental Properties of 5-Azaspiro[2.4]heptane and its Hydrochloride Salt
| Property | 5-Azaspiro[2.4]heptane | 5-Azaspiro[2.4]heptane Hydrochloride |
| IUPAC Name | 5-azaspiro[2.4]heptane | 5-azaspiro[2.4]heptane;hydrochloride[1] |
| CAS Number | 185-50-2 | 3659-21-0[1] |
| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN[1] |
| Molecular Weight | 97.16 g/mol | 133.62 g/mol [1] |
| Physical Form | White to Yellow Solid | Not specified |
| Storage Temperature | 2-8 °C | 2-8°C (Inert atmosphere)[2] |
Table 2: Properties of a Key Synthetic Intermediate: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
| Property | Value |
| CAS Number | 1129634-44-1 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| Melting Point | 94–95 °C |
| Boiling Point (Predicted) | 377.4 ± 35.0 °C |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ |
| pKa (Predicted) | 4.04 ± 0.20 |
It is important to note that many of the physical properties for the derivatives are predicted values and should be considered as such.
Synthesis of a Key 5-Azaspiro[2.4]heptane Intermediate
The synthesis of enantiomerically pure 5-Azaspiro[2.4]heptane derivatives is a critical step in the production of several pharmaceuticals. A widely used intermediate is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for the antiviral drug Ledipasvir.
Caption: General synthetic workflow for a key 5-Azaspiro[2.4]heptane derivative.
Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
A common synthetic route involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the desired product. The key step is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. This 4-methylene substituted proline derivative is then subjected to a cyclopropanation reaction, such as a Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂/CF₃COOH), to form the spirocyclic core.
Biological Significance and Signaling Pathways
The 5-Azaspiro[2.4]heptane scaffold is a cornerstone in the development of drugs targeting a range of diseases. Its derivatives have shown high efficacy as inhibitors of the Hepatitis C Virus (HCV) NS5A protein, as antagonists of orexin receptors for the treatment of insomnia, and as antagonists of the dopamine D3 receptor for neurological and psychiatric disorders.
Hepatitis C Virus NS5A Inhibition
Ledipasvir , which contains the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety, is a potent inhibitor of the HCV nonstructural protein 5A (NS5A). NS5A is a crucial multifunctional protein in the HCV life cycle, essential for both viral RNA replication and the assembly of new virions.[3][4][5] Ledipasvir is thought to act by directly binding to NS5A, thereby inhibiting its functions.[6][7] This disruption of the viral life cycle effectively suppresses HCV replication.
Caption: Mechanism of action of Ledipasvir on the HCV NS5A protein.
Orexin Receptor Antagonism
Derivatives of 5-Azaspiro[2.4]heptane have been developed as potent dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin neuropeptides and their receptors are key regulators of the sleep-wake cycle.[8][9] By blocking the action of orexins, these antagonists promote sleep, offering a therapeutic approach for insomnia. Orexin receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G protein families (Gq, Gi/o, and Gs), leading to diverse downstream signaling cascades that ultimately modulate neuronal excitability.[8][10][11]
Caption: Orexin receptor signaling and its antagonism by 5-Azaspiro[2.4]heptane derivatives.
Dopamine D3 Receptor Antagonism
A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have demonstrated high affinity and selectivity for the dopamine D3 receptor. The D3 receptor, another GPCR, is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12] Dysregulation of D3 receptor signaling has been implicated in various neuropsychiatric and neurological disorders. Selective D3 receptor antagonists are therefore of significant interest for the development of novel therapeutics. The D3 receptor can also signal through other pathways, including mitogen-activated protein kinase (MAPK) activation.[13][14]
Caption: Dopamine D3 receptor signaling and its antagonism by 5-Azaspiro[2.4]heptane derivatives.
Conclusion
5-Azaspiro[2.4]heptane represents a valuable and versatile scaffold in contemporary drug discovery. Its unique structural features have enabled the development of highly effective and selective drugs for a variety of therapeutic areas. Further exploration of this chemical space is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of the core chemical properties and biological applications of this important molecular framework, intended to support ongoing research and development efforts in the pharmaceutical sciences.
References
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